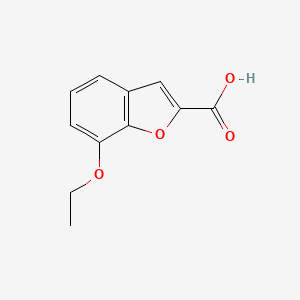

7-Ethoxybenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVZIUEXPTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352958 | |

| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-61-7 | |

| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid

Abstract

7-Ethoxybenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This guide provides a comprehensive, technically detailed overview of a reliable and efficient synthetic route to this target molecule. The synthesis begins with the regioselective O-alkylation of 2,3-dihydroxybenzaldehyde to yield 3-ethoxy-2-hydroxybenzaldehyde, followed by a Darzens condensation to construct the benzofuran core and install the carboxylic acid precursor. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for the preparation of this compound.

Introduction and Strategic Overview

Benzofuran-2-carboxylic acids are privileged scaffolds found in numerous biologically active compounds and functional materials. The specific substitution pattern of this compound makes it a key intermediate for accessing more complex molecular architectures. The synthetic strategy detailed herein is designed for efficiency, high yield, and scalability. It relies on a two-step sequence that is both logical and grounded in well-established organic transformations.

The overall synthetic pathway can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Step 1: Regioselective Ethoxylation of 2,3-Dihydroxybenzaldehyde

Principle and Rationale

The synthesis commences with 2,3-dihydroxybenzaldehyde, a readily available starting material.[1] The primary challenge in this step is to selectively ethylate one of the two hydroxyl groups. The hydroxyl group at the 3-position is sterically less hindered and its corresponding phenoxide is a stronger nucleophile compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde carbonyl. This inherent difference in reactivity allows for regioselective alkylation at the 3-position under carefully controlled conditions.

Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is selected as a mild inorganic base. It is strong enough to deprotonate the more acidic 3-hydroxyl group but not so strong as to cause significant deprotonation of the less reactive 2-hydroxyl, which could lead to undesired bis-alkylation.[2] Acetone is an ideal solvent as it is polar aprotic, effectively solubilizes the reactants, and facilitates the SN2 reaction between the generated phenoxide and the ethylating agent.

Detailed Experimental Protocol

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzaldehyde (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Add 250 mL of dry acetone to the flask.

-

Stir the suspension vigorously and add ethyl iodide (17.2 g, 0.11 mol) dropwise over 15 minutes at room temperature.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.

-

Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-ethoxy-2-hydroxybenzaldehyde as a pale yellow solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Benzofuran Ring Formation via Darzens Condensation

Principle and Rationale

The formation of the benzofuran-2-carboxylate core is achieved through a Darzens condensation reaction.[3][4][5][6] This reaction involves the condensation of the aldehyde group of 3-ethoxy-2-hydroxybenzaldehyde with an α-halo ester, in this case, ethyl chloroacetate, in the presence of a base.[7][8]

The mechanism proceeds as follows:

-

The base (sodium ethoxide) deprotonates both the phenolic hydroxyl group and the α-carbon of ethyl chloroacetate, creating a resonance-stabilized enolate.

-

The enolate attacks the aldehyde carbonyl, forming a carbon-carbon bond and an alkoxide intermediate.

-

The phenoxide, generated in the first step, then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion. This step forms the furan ring and expels the chloride ion.

This tandem reaction sequence efficiently constructs the desired heterocyclic system in a single pot.

Caption: Mechanistic steps of the Darzens condensation for benzofuran synthesis.

Detailed Experimental Protocol

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in absolute ethanol (150 mL) under an inert atmosphere (N₂) in a dry 500 mL round-bottom flask. Cool the solution to 0-5°C in an ice bath.

-

To this solution, add 3-ethoxy-2-hydroxybenzaldehyde (16.6 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10°C.

-

Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 8-10 hours.

-

Quench the reaction by pouring it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, ethyl 7-ethoxybenzofuran-2-carboxylate, can be purified by column chromatography on silica gel (Eluent: 10-15% Ethyl Acetate in Hexane) to yield a pure solid.

Step 3: Saponification to the Carboxylic Acid

Principle and Rationale

The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester to the desired carboxylic acid.[9] This is achieved by treating the ester with a strong base, such as sodium hydroxide, in an aqueous-alcoholic solvent system to ensure solubility. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

Detailed Experimental Protocol

-

Dissolve the purified ethyl 7-ethoxybenzofuran-2-carboxylate (e.g., 0.08 mol) in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux (approx. 80-85°C) for 2-3 hours, until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C to a constant weight.

Data Summary and Characterization

The following table summarizes expected yields and key analytical data for the intermediates and final product.

| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | Physical Form | Key Analytical Data (Expected) |

| 3-Ethoxy-2-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 85-95% | Pale yellow solid | ¹H NMR: δ ~10.3 (s, 1H, CHO), ~7.4-6.9 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

| Ethyl 7-Ethoxybenzofuran-2-carboxylate | C₁₃H₁₄O₄ | 234.25 | 70-80% | White to off-white solid | ¹H NMR: δ ~7.5 (s, 1H, Furan-H), ~7.3-6.9 (m, 3H, Ar-H), ~4.4 (q, 2H, Ester-OCH₂), ~4.2 (q, 2H, Ether-OCH₂), ~1.4 (t, 3H, Ester-CH₃), ~1.5 (t, 3H, Ether-CH₃) |

| This compound | C₁₁H₁₀O₄ | 206.19 | 90-98% | White solid | ¹H NMR (DMSO-d₆): δ ~13.4 (br s, 1H, COOH), ~7.6 (s, 1H, Furan-H), ~7.3-7.0 (m, 3H, Ar-H), ~4.2 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

Conclusion

The synthetic route described provides a robust, high-yield, and reproducible method for the laboratory-scale preparation of this compound. The strategy relies on fundamental, well-understood reactions, beginning with a regioselective O-alkylation followed by a Darzens condensation and subsequent saponification. This guide offers the necessary detail for researchers to successfully implement this synthesis, enabling further exploration of this valuable chemical scaffold in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. researchgate.net [researchgate.net]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 7-Ethoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 7-Ethoxybenzofuran-2-carboxylic acid (CAS No. 206559-61-7), a key heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. The document details its fundamental physicochemical characteristics, including melting point, solubility, and predicted acidity (pKa), alongside an analysis of its spectral properties. Where experimental data for the target molecule is not publicly available, this guide presents established, authoritative methodologies for their determination, drawing parallels with closely related benzofuran analogs. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its application in drug development pipelines.

Introduction: The Significance of Benzofuran Carboxylic Acids in Drug Discovery

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety at the 2-position of the benzofuran ring introduces a critical functional group that can engage in key hydrogen bonding interactions with biological targets and significantly influences the molecule's pharmacokinetic profile. The 7-ethoxy substitution further modulates the lipophilicity and metabolic stability of the parent molecule. A thorough understanding of the physical properties of this compound is therefore paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics and for designing effective drug candidates.

Core Physicochemical Properties

A compound's fundamental physical properties dictate its behavior in both biological and formulation contexts. This section outlines the known and predicted properties of this compound.

Molecular Structure and Identity

Melting Point: A Key Indicator of Purity and Stability

The melting point is a critical parameter for assessing the purity and solid-state stability of a compound. For this compound, a consistent melting point range has been reported by multiple suppliers.

| Property | Value | Source(s) |

| Melting Point | 198-200 °C | [6] |

Experimental Protocol for Melting Point Determination:

The determination of a sharp melting point range is indicative of a high degree of purity. The following is a standardized protocol for accurate melting point determination.

-

Sample Preparation: The sample should be a fine, dry powder. If necessary, gently grind the crystalline sample to ensure homogeneity.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a steady rate of 1-2 °C per minute. A slower heating rate in the vicinity of the expected melting point ensures greater accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for accurate melting point determination.

Solubility Profile: A Critical Determinant of Bioavailability

Predicted Lipophilicity:

A calculated XLogP3 value of 2.5 suggests that this compound has moderate lipophilicity.[8]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the compound from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa): Understanding Ionization at Physiological pH

The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. The ionization state significantly impacts a drug's solubility, permeability, and interaction with biological targets. The experimental pKa of this compound has not been reported. However, the pKa of the parent benzofuran-2-carboxylic acid is reported to be approximately 3.12.[7] The ethoxy group at the 7-position is expected to have a minor electronic effect on the acidity of the carboxylic acid.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Diagram of the Relationship between Physicochemical Properties and ADME:

Caption: Interplay of key physical properties and ADME.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been reported.

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 207.06518 |

| [M+Na]⁺ | 229.04712 |

| [M-H]⁻ | 205.05062 |

Data sourced from PubChemLite.[8]

Experimental Mass Spectrum:

A GC-MS spectrum is available for 7-Ethoxybenzo[b]furan-2-carboxylic acid on SpectraBase.[9] The fragmentation pattern would be expected to show a prominent molecular ion peak (m/z = 206) and characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅, m/z = 161) and the carboxylic acid group (-COOH, m/z = 161), followed by the loss of carbon monoxide (-CO, m/z = 133).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands |

| C-H (Aliphatic) | 3000-2850 | Sharp, medium intensity bands |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption |

| C=C (Aromatic) | 1600-1450 | Medium to strong absorptions |

| C-O (Ether and Acid) | 1320-1000 | Strong absorptions |

Based on general IR correlation tables.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Aromatic-H | 6.8 - 7.8 | Multiplet |

| -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |

Expected ¹³C NMR Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| -C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic/Benzofuran Carbons | 100 - 160 |

| -O-CH₂-CH₃ | 60 - 70 |

| -O-CH₂-CH₃ | 14 - 16 |

Predictions are based on typical chemical shift ranges for these functional groups.[11][12]

Synthesis and Crystallinity

Representative Synthetic Route

Diagram of a Plausible Synthetic Pathway:

Caption: Proposed microwave-assisted synthesis.

Crystallinity and Polymorphism

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, dissolution rate, and stability. There is currently no publicly available information on the crystal structure or potential polymorphs of this compound. X-ray diffraction (XRD) would be the definitive technique to characterize its solid-state structure.

Conclusion and Future Directions

This technical guide has consolidated the available physical property data for this compound and outlined standard methodologies for the experimental determination of key parameters that are currently unreported. The provided information on its melting point, predicted solubility and pKa, and spectral characteristics serves as a foundational resource for researchers in drug discovery and development.

To further advance the understanding and application of this compound, future work should focus on the experimental determination of its aqueous solubility across a range of physiologically relevant pH values, its definitive pKa, and a comprehensive characterization of its solid-state properties, including any polymorphic forms. Such data will be invaluable for building robust structure-activity relationships (SAR) and for the rational design of novel therapeutics based on the benzofuran-2-carboxylic acid scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 8. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Benzofuran-2-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-Ethoxybenzofuran-2-carboxylic Acid

This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound. While direct research on this specific molecule is limited, this document synthesizes findings from the broader class of benzofuran-2-carboxylic acid derivatives to infer its likely biological activities and molecular targets. This analysis is intended for researchers, scientists, and drug development professionals.

The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4][5] The carboxylic acid moiety at the 2-position is a key structural feature, often involved in critical binding interactions with biological targets, such as forming salt bridges or hydrogen bonds.[6]

While this compound is a specific analogue within this class, its mechanism of action has not been explicitly detailed in the current scientific literature. Therefore, this guide will explore the established mechanisms of action of closely related benzofuran-2-carboxylic acid derivatives to build a scientifically grounded hypothesis for the potential activities of the title compound.

Postulated Mechanisms of Action for this compound

Based on the activities of structurally similar compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

Kinase Inhibition: Targeting the Pim Kinase Family

Several novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[6] The Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.

Causality of Inhibition: The carboxylic acid group of these benzofuran derivatives is critical for their inhibitory activity, forming key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the Pim-1 kinase.[6] The ethoxy group at the 7-position of this compound could further influence binding affinity and selectivity through hydrophobic or steric interactions.

Figure 1: Postulated inhibition of the Pim kinase signaling pathway by this compound.

Carbonic Anhydrase Inhibition and Anti-proliferative Effects

Certain benzofuran-based carboxylic acids have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[7][8] hCA IX is a transmembrane enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Mechanism of Action: These derivatives act as inhibitors of hCA IX, leading to a disruption of pH regulation in cancer cells. This can result in cell cycle arrest and apoptosis.[7][8] The antiproliferative action of some of these compounds has been demonstrated in breast cancer cell lines.[5][7][8]

Figure 2: Hypothesized inhibition of carbonic anhydrase IX (hCA IX) by this compound.

Modulation of NF-κB Signaling Pathway

A significant body of research has focused on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers.

Inhibitory Action: These compounds have been shown to inhibit the transcriptional activity of NF-κB, which can lead to potent cytotoxic effects in various human cancer cell lines.[9] The specific interactions leading to NF-κB inhibition are still under investigation but likely involve interference with key components of the signaling cascade.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition for Cancer Immunotherapy

Recent studies have identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel inhibitors of Lymphoid Tyrosine Phosphatase (LYP).[10] LYP, also known as PTPN22, is a key negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.

Therapeutic Rationale: By inhibiting LYP, these compounds can boost the body's own immune system to fight cancer. This mechanism is particularly promising for combination therapies with immune checkpoint inhibitors like PD-1/PD-L1 blockade.[10]

Experimental Protocols to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of this compound against a panel of kinases, with a focus on the Pim kinase family.

Methodology:

-

Primary Screening: Utilize a broad-spectrum kinase panel (e.g., a 442-kinase panel as previously reported for a similar compound[6]) to identify potential kinase targets.

-

Dose-Response Assays: For any identified hits, perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration) value.

-

Enzyme Kinetics: Conduct kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

X-ray Crystallography: Co-crystallize the compound with the target kinase to elucidate the precise binding mode and key molecular interactions.[6]

Carbonic Anhydrase Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against various human carbonic anhydrase isoforms.

Methodology:

-

Stopped-Flow CO2 Hydration Assay: This is the gold standard method for measuring CA activity. The assay measures the inhibition of the CA-catalyzed hydration of CO2.

-

Isoform Selectivity: Test the compound against a panel of hCA isoforms (e.g., hCA I, II, IX, and XII) to determine its selectivity profile.[7][8]

Cellular Assays for Anti-proliferative and Pro-apoptotic Activity

Objective: To determine the effect of the compound on cancer cell viability, proliferation, and apoptosis.

Methodology:

-

Cell Viability Assays (e.g., MTT or SRB assay): Treat various cancer cell lines with increasing concentrations of the compound to determine the GI50 (growth inhibition 50) or IC50 values.[9]

-

Cell Cycle Analysis (Flow Cytometry): Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound to identify any cell cycle arrest.[5]

-

Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the percentage of apoptotic and necrotic cells following compound treatment.

NF-κB Reporter Assay

Objective: To measure the effect of the compound on NF-κB transcriptional activity.

Methodology:

-

Cell Line Transfection: Utilize a cell line (e.g., RAW 264.7 macrophages) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

-

Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide - LPS) in the presence and absence of the test compound.[9]

-

Reporter Gene Measurement: Measure the reporter gene expression to quantify the inhibition of NF-κB activity.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes the reported activities for related benzofuran-2-carboxylic acid derivatives to provide a reference for expected potency.

| Derivative Class | Target | Key In Vitro Activity | Reference |

| Novel Benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent inhibition | [6] |

| Benzofuran-containing carboxylic acids | hCA IX | KIs = 0.56 - 0.91 µM | [7][8] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB | Potent anticancer and NF-κB inhibitory activity | [9] |

| Benzofuran-2-carboxylic acid derivatives | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 0.93 µM and 1.34 µM for lead compounds | [10] |

Conclusion

The benzofuran-2-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. Although the precise mechanism of action for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its potential biological targets. Based on the available evidence, this compound warrants further investigation as a potential inhibitor of Pim kinases, carbonic anhydrases, the NF-κB signaling pathway, or as a modulator of the immune response through LYP inhibition. The experimental workflows detailed in this guide provide a clear roadmap for future research to uncover its specific molecular mechanisms and therapeutic potential.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Ethoxybenzofuran-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Promising Benzofuran Scaffold

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 7-Ethoxybenzofuran-2-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for the broader class of benzofuran-2-carboxylic acid derivatives. By examining the structure-activity relationships of closely related analogs, we can infer the probable therapeutic potential of the 7-ethoxy derivative. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential anti-inflammatory, anticancer, and antimicrobial properties of this chemical entity. Detailed experimental protocols and mechanistic pathways are provided to facilitate further investigation into this promising scaffold.

Introduction: The Benzofuran-2-Carboxylic Acid Core

The benzofuran nucleus is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities. The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The 2-carboxylic acid moiety provides a key functional group for forming hydrogen bonds and salt bridges, often crucial for receptor binding and enzymatic inhibition.

Substitutions on the benzofuran ring system can significantly modulate the biological and physicochemical properties of the resulting derivatives. The focus of this guide, this compound, features an ethoxy group at the 7-position. This substitution is expected to influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and cellular uptake.

While specific data for the 7-ethoxy derivative is not extensively available, the broader family of benzofuran-2-carboxylic acids has demonstrated significant potential in several therapeutic areas.[1][2] This guide will, therefore, extrapolate from the known activities of its close chemical relatives to build a predictive framework for the biological potential of this compound.

Potential Anti-Inflammatory Activity: Targeting Key Signaling Pathways

Inflammation is a complex biological response implicated in a multitude of diseases. Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[3][4] The primary mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Mechanistic Insight: Inhibition of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling cascades are central regulators of pro-inflammatory gene expression. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]

Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[3] This inhibition prevents the translocation of NF-κB into the nucleus and downregulates the MAPK cascade, ultimately suppressing the expression of pro-inflammatory genes.

Diagram: Proposed Anti-Inflammatory Mechanism

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

To evaluate the anti-inflammatory potential of this compound, a nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard and reliable method.

Objective: To determine the inhibitory effect of the test compound on NO production in activated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Anticancer Potential: A Multi-faceted Approach

The benzofuran scaffold is a recurring motif in a variety of natural and synthetic compounds with demonstrated anticancer activity.[2][5] Derivatives of benzofuran-2-carboxylic acid have shown cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[6]

Mechanistic Insight: From Cytotoxicity to Targeted Inhibition

The anticancer mechanisms of benzofuran derivatives are diverse and can include:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. This can be evaluated by assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.

-

Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).

-

Inhibition of Key Signaling Pathways: Similar to their anti-inflammatory effects, benzofuran derivatives can also target pro-survival signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.[6]

-

Enzyme Inhibition: Specific enzymes that are crucial for cancer cell growth and survival can be targeted. For instance, some benzofuran derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in tumor acidosis and metastasis.

Diagram: Experimental Workflow for Anticancer Evaluation

Caption: A logical workflow for assessing anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Table 1: Representative Cytotoxic Activities of Benzofuran-2-Carboxamide Derivatives

| Compound | HCT15 (Colon) IC₅₀ (µM) | NUGC-3 (Gastric) IC₅₀ (µM) | NCI-H23 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| Derivative A | 5.2 | 4.8 | 6.1 | 7.3 |

| Derivative B | 3.1 | 2.9 | 4.5 | 5.8 |

| Doxorubicin | 0.8 | 0.6 | 1.2 | 1.5 |

| Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar compounds.[6] |

Antimicrobial Potential: A Broad Spectrum of Activity?

Benzofuran derivatives have also been explored for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[1][7][8][9] The introduction of different substituents on the benzofuran ring can influence the spectrum and potency of antimicrobial action.

Mechanistic Insight: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for benzofuran-2-carboxylic acids are not fully elucidated but are thought to involve:

-

Membrane Disruption: The lipophilic nature of the benzofuran scaffold may allow it to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: The carboxylic acid moiety and other functional groups could interact with and inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against a panel of pathogenic microorganisms.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on its parent scaffold and related derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The ethoxy substitution at the 7-position may confer advantageous pharmacokinetic properties.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to confirm and quantify its predicted anti-inflammatory, anticancer, and antimicrobial activities. Mechanistic studies will be crucial to elucidate its specific molecular targets and pathways of action. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations. The versatility of the benzofuran-2-carboxylic acid scaffold, coupled with the potential for favorable modifications at the 7-position, makes this compound a compelling candidate for further exploration in the quest for novel therapeutics.

References

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid Derivatives

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Specifically, derivatives of 7-ethoxybenzofuran-2-carboxylic acid serve as crucial building blocks for a range of pharmacologically active agents.[3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this core structure, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers and drug development professionals. We will explore key transformations including O-alkylation of phenolic precursors and subsequent cyclization methodologies to construct the benzofuran ring system.

Introduction and Retrosynthetic Analysis

This compound is a structurally significant molecule characterized by a benzofuran core, an ethoxy group at the 7-position, and a carboxylic acid at the 2-position. These features impart specific physicochemical properties that are leveraged in the design of therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor compounds.[1][4] Several marketed drugs, such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone, feature a benzofuran core, highlighting its importance in drug design.[2][3]

A logical retrosynthetic disconnection of the target molecule points to a key intermediate: a substituted salicylaldehyde. This strategy involves two primary transformations:

-

Formation of the Benzofuran Ring: This is typically achieved through a cyclization reaction involving a suitably substituted phenolic precursor.

-

Introduction of the Ethoxy Group: This can be accomplished via selective O-alkylation of a dihydroxybenzaldehyde starting material.

Diagram 1: Retrosynthetic Analysis This diagram illustrates the primary retrosynthetic pathway for this compound, breaking it down into key precursors.

Caption: Retrosynthetic approach for the target molecule.

Key Synthetic Strategy: From 2,3-Dihydroxybenzaldehyde

The most direct and widely applicable route commences with 2,3-dihydroxybenzaldehyde. This approach offers excellent control over the substitution pattern on the benzene ring. The overall workflow can be divided into two main stages: selective etherification followed by cyclization and ester hydrolysis.

Stage 1: Selective O-Alkylation of 2,3-Dihydroxybenzaldehyde

The synthesis begins with the regioselective O-alkylation of 2,3-dihydroxybenzaldehyde. The hydroxyl group at the 3-position is generally more nucleophilic than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group. However, under basic conditions, selective alkylation can be directed.

Causality of Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenolic hydroxyl group but mild enough to minimize side reactions. The use of a stronger base like sodium hydride (NaH) could lead to di-alkylation.[5]

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base and facilitates the Sₙ2 reaction between the phenoxide and the alkylating agent.[6]

-

Alkylating Agent: Ethyl iodide or diethyl sulfate are common choices for introducing the ethoxy group.

Experimental Protocol: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde

-

To a stirred solution of 2,3-dihydroxybenzaldehyde (1.0 eq.) in dry DMF (10 volumes), add anhydrous potassium carbonate (1.5 eq.).

-

Add ethyl iodide (1.1 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-ethoxy-2-hydroxybenzaldehyde.

Stage 2: Benzofuran Ring Formation and Hydrolysis

With the key salicylaldehyde intermediate in hand, the next step is the construction of the furan ring fused to the benzene ring. A common and effective method is a reaction with an α-haloacetate followed by intramolecular cyclization.

Mechanism Insight: This reaction proceeds via an initial O-alkylation of the remaining phenolic hydroxyl group with ethyl chloroacetate to form an ether intermediate. Subsequent intramolecular condensation, driven by a base, leads to the formation of the benzofuran ring. This is conceptually related to the Perkin rearrangement, which involves the conversion of a coumarin to a benzofuran.[7][8]

Experimental Protocol: Synthesis of this compound

-

Ester Formation & Cyclization: To a mixture of 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in dry DMF (10 volumes), add ethyl chloroacetate (1.2 eq.).

-

Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.[6]

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude ethyl 7-ethoxybenzofuran-2-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.[7]

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.[7]

Diagram 2: Synthetic Workflow This diagram outlines the step-by-step process from the starting material to the final product.

Caption: Key stages in the synthesis of the target acid.

Synthesis of Derivatives

The this compound core is a versatile platform for further derivatization, primarily through reactions involving the carboxylic acid moiety. These derivatives are often synthesized to modulate the biological activity and pharmacokinetic properties of the parent compound.

Amide Formation

Amide derivatives are commonly prepared to enhance biological activity or improve drug-like properties. Standard peptide coupling reagents are effective for this transformation.

Table 1: Comparison of Common Coupling Reagents

| Coupling Reagent | Activating Agent | Additive (Optional) | Typical Solvent | Key Advantages |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | DMF, CH₂Cl₂ | High efficiency, low racemization |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / Hydroxybenzotriazole | - | DMF, CH₂Cl₂ | Cost-effective, widely used |

| SOCl₂ | Thionyl chloride | - | Toluene, CH₂Cl₂ | Forms acyl chloride intermediate, suitable for robust amines |

General Protocol for Amide Synthesis (using HATU):

-

Dissolve this compound (1.0 eq.) in dry DMF.

-

Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15 minutes at room temperature.[2]

-

Add the desired amine (1.1 eq.) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.

Ester Formation

Esterification can be used to create prodrugs or modify the lipophilicity of the molecule. Fischer esterification is a straightforward method for simple alcohols.

Protocol for Methyl Ester Synthesis:

-

Suspend this compound (1.0 eq.) in methanol (20 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic phase, concentrate, and purify as needed.

Conclusion

The synthesis of this compound and its derivatives is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the selective O-alkylation of the dihydroxybenzaldehyde precursor and the subsequent cyclization to form the benzofuran core. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers in medicinal chemistry and drug development to access this valuable class of compounds for further investigation and application.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]

The Crystallography of 7-Ethoxybenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the crystallographic analysis of 7-Ethoxybenzofuran-2-carboxylic acid, a representative member of the pharmacologically significant benzofuran class of molecules. While a specific crystal structure for this exact derivative is not publicly available, this document serves as a comprehensive, field-proven manual outlining the necessary steps from synthesis to structural elucidation and interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the underlying scientific rationale for key experimental decisions. By presenting a hypothetical yet plausible crystallographic study, we aim to equip the reader with the expertise to successfully characterize novel benzofuran derivatives and leverage this structural data in drug design and development.

Introduction: The Significance of Benzofuran Scaffolds in Medicinal Chemistry

Benzofuran derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The benzofuran nucleus is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[6][7]

This compound serves as a pertinent exemplar for this guide. The ethoxy group at the 7-position and the carboxylic acid at the 2-position are common functionalities that can be tailored to modulate the compound's physicochemical properties and biological activity. A precise understanding of the molecular geometry, intermolecular interactions, and packing in the solid state, as provided by single-crystal X-ray diffraction, is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.[6]

This guide will navigate the reader through a comprehensive workflow, commencing with the synthesis of this compound, followed by a detailed exposition of crystallization strategies, and culminating in the principles and practice of single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids can be achieved through various established synthetic routes. A common and effective method is the Perkin rearrangement of 3-halocoumarins in the presence of a base.[8]

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This multi-step synthesis starts from commercially available precursors and employs well-documented reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

-

Step 1: Synthesis of 7-Ethoxycoumarin (Coumarin Intermediate): To a solution of 2-hydroxy-3-ethoxybenzaldehyde and diethyl malonate in ethanol, a catalytic amount of piperidine is added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Step 2: Synthesis of 3-Bromo-7-ethoxycoumarin: The 7-ethoxycoumarin is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is refluxed under irradiation with a UV lamp until TLC analysis indicates the complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[8]

-

Step 3: Synthesis of this compound (Perkin Rearrangement): 3-Bromo-7-ethoxycoumarin is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The reaction mixture is subjected to microwave irradiation for a short duration (e.g., 5-10 minutes) at a controlled temperature.[8] Microwave-assisted synthesis is often preferred for its ability to significantly reduce reaction times and improve yields.[8] After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield pure this compound.

Crystallization: The Gateway to High-Resolution Structural Data

The success of single-crystal X-ray diffraction is critically dependent on the ability to grow high-quality single crystals.[9][10] This is often the most challenging and empirical step in the entire process.

Principles of Crystallization

Crystallization is the process of transitioning from a disordered state (solution or melt) to a highly ordered solid state.[11] It involves two key stages: nucleation, the formation of initial small crystal nuclei, and crystal growth, the subsequent addition of molecules to the existing nuclei. The goal is to control these processes to favor the formation of a small number of large, well-ordered crystals rather than a large number of small or poorly-ordered crystals.

Crystallization Techniques for Small Organic Molecules

Several techniques can be employed for the crystallization of small organic molecules like this compound.[9][12]

-

Slow Evaporation: This is one of the simplest methods.[11] The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal. For this compound, solvents such as ethanol, ethyl acetate, or a mixture of solvents could be explored.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Antisolvent Crystallization: In this method, a solution of the compound is mixed with an antisolvent, a liquid in which the compound is insoluble but which is miscible with the solvent.[12] The addition of the antisolvent reduces the solubility of the compound, leading to crystallization.

A Practical Crystallization Protocol

-

Solubility Screening: The first step is to screen a range of solvents to determine the solubility of this compound. A good starting point would be common laboratory solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).

-

Trial Crystallizations: Based on the solubility screening, set up small-scale crystallization trials using the techniques described above. For instance, prepare saturated solutions in promising solvents and set them up for slow evaporation in vials covered with parafilm pierced with a few small holes.

-

Optimization: If the initial trials yield no crystals or only poor-quality crystals, the conditions need to be optimized. This can involve trying different solvent/anti-solvent combinations, adjusting the rate of evaporation or diffusion, or varying the temperature.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6][13][14]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[6][15] Constructive interference of the diffracted X-rays occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.[14][15] By rotating the crystal and collecting the diffraction data from all orientations, a three-dimensional map of the electron density within the crystal can be constructed.

The X-ray Diffraction Workflow

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer.[13] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and often use a low-temperature nitrogen stream to minimize thermal vibrations and radiation damage to the crystal. A complete dataset of diffraction intensities is collected by rotating the crystal through a range of angles.

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods or Patterson methods are typically used to determine the initial phases and generate an initial electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.

-

Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters of the molecule, such as bond lengths, bond angles, and torsion angles, are then analyzed. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are identified and characterized.

Hypothetical Crystallographic Data for this compound

The following table presents plausible crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Formula Weight | 206.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.123 Å |

| b | 15.456 Å |

| c | 7.987 Å |

| α | 90° |

| β | 105.34° |

| γ | 90° |

| Volume | 967.8 ų |

| Z | 4 |

| Density (calculated) | 1.415 g/cm³ |

| R-factor (R1) | 0.045 |

| wR2 | 0.123 |

Structural Analysis and Implications for Drug Design

A detailed analysis of the crystal structure of this compound would provide invaluable insights for drug development.

-

Molecular Conformation: The planarity of the benzofuran ring system and the orientation of the ethoxy and carboxylic acid substituents would be precisely determined. This information is crucial for understanding how the molecule might fit into the binding site of a biological target.

-

Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the crystal lattice, it would likely form hydrogen-bonded dimers with neighboring molecules. The nature and geometry of these hydrogen bonds are critical for understanding the solid-state properties of the compound, such as its melting point and solubility.

-

Crystal Packing: The arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic benzofuran rings, would be elucidated. These packing forces influence the material's physical properties and can provide insights into its potential for polymorphism.

The detailed three-dimensional structural information obtained from this crystallographic study would serve as a robust foundation for computational modeling, including docking studies and molecular dynamics simulations, to predict and rationalize the binding of this compound and its analogs to their target proteins.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of this compound, from its synthesis to the interpretation of its crystal structure. While presented as a hypothetical study, the principles and protocols described are grounded in established scientific practice and are broadly applicable to the crystallographic characterization of other small organic molecules. For researchers in drug discovery and development, a thorough understanding of crystallography is not merely an academic exercise but a powerful tool for accelerating the design and optimization of novel therapeutic agents. The atomic-level insights provided by this technique are indispensable for building robust structure-activity relationships and ultimately, for bringing safer and more effective medicines to patients.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. m.youtube.com [m.youtube.com]

Introduction: Unveiling the Potential of a Novel Benzofuran Scaffold

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Ethoxybenzofuran-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a member of the benzofuran chemical class, a scaffold that is ubiquitous in nature and renowned for its diverse and potent biological activities.[1] Derivatives of benzofuran-2-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] Given the therapeutic promise inherent in its core structure, this compound emerges as a compelling candidate for thorough investigation.

This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro evaluation of this novel compound. As a Senior Application Scientist, the framework presented herein is designed not merely as a list of protocols, but as a logical, self-validating workflow. We will begin with foundational safety and viability profiling to establish essential concentration parameters, proceed to hypothesis-driven efficacy screening based on the known potential of its chemical class, and conclude with critical, early-stage ADME-Tox assessments. Each experimental choice is rationalized to provide a clear understanding of its purpose and its contribution to building a holistic profile of the compound's biological potential.

Phase 1: Foundational Profiling - Safety and Viability

Before any meaningful assessment of efficacy can be undertaken, it is imperative to determine the concentration range at which this compound affects fundamental cellular processes. This foundational step ensures that subsequent bioactivity assays are conducted at non-lethal concentrations, preventing false positives arising from general toxicity.

In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[5] It provides essential data on concentration-dependent toxicity across various cell types, allowing for the determination of the half-maximal inhibitory concentration (IC50).[6] This value is fundamental for designing all subsequent experiments.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial screening tool for its robustness, high-throughput capability, and reliance on cellular metabolic activity.[8] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[6] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active (i.e., viable) cells. This provides a reliable and quantifiable measure of cytotoxicity.[8]

Caption: Principle of the MTT cytotoxicity assay.

-

Cell Seeding: Seed human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for selectivity assessment) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well.[6][8] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

| Cell Line | Incubation Time | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | 48h | Hypothetical Value | Hypothetical Value |

| HeLa | 48h | Hypothetical Value | Hypothetical Value |

| HEK293 | 48h | Hypothetical Value | Hypothetical Value |

Phase 2: Early ADME-Tox Profiling

Early in vitro assessment of a compound's potential for adverse drug reactions is a cornerstone of modern drug development. It allows for the early identification of liabilities that could derail a program in later, more expensive stages.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: The cytochrome P450 enzyme superfamily is responsible for the metabolism of over 90% of clinical drugs.[9] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or loss of efficacy.[10] Therefore, evaluating the inhibitory potential of this compound against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical step in safety assessment.[9][11]

-

System Preparation: Use human liver microsomes, which contain a rich complement of CYP enzymes, as the enzyme source.[12]

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes, a phosphate buffer (pH 7.4), and a specific fluorescent probe substrate for the CYP isoform being tested.

-

Compound Addition: Add this compound at a range of concentrations (e.g., 0.01 to 50 µM).[13] Include a vehicle control and a known inhibitor for each isoform as a positive control.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH cofactor.[13]

-